molecular formula C5H9NO B1618471 (2S)-pyrrolidine-2-carbaldehyde CAS No. 88218-12-6

(2S)-pyrrolidine-2-carbaldehyde

Cat. No.: B1618471
CAS No.: 88218-12-6
M. Wt: 99.13 g/mol
InChI Key: JIDDDPVQQUHACU-YFKPBYRVSA-N
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Description

(2S)-pyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C5H9NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-pyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of pyrrolidine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the oxidation of (2S)-pyrrolidine-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of pyrrole derivatives under controlled conditions. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2S)-pyrrolidine-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: It can be reduced to (2S)-pyrrolidine-2-methanol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: (2S)-pyrrolidine-2-carboxylic acid.

    Reduction: (2S)-pyrrolidine-2-methanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(2S)-pyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-pyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an aldehyde donor, participating in enzymatic reactions that modify proteins and other biomolecules. Its reactivity is primarily due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R)-pyrrolidine-2-carbaldehyde: The enantiomer of (2S)-pyrrolidine-2-carbaldehyde, differing only in the spatial arrangement of atoms.

    Pyrrolidine-2-carboxylic acid: An oxidized form of this compound.

    (2S)-pyrrolidine-2-methanol: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry is crucial in applications where the three-dimensional arrangement of atoms affects the biological activity of the compound.

Properties

IUPAC Name

(2S)-pyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDDDPVQQUHACU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332207
Record name prolinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88218-12-6
Record name prolinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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